Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate

Regiochemistry Biological Activity SAR Analysis

SAR programs requiring precise isoxazole regiochemistry face delays when regioisomeric impurities confound biological data. This 5-(4-bromophenyl) isomer eliminates that variable, providing a structurally unambiguous starting point. The bromine atom enables late-stage diversification via Suzuki or Heck coupling, while the methyl ester offers a drug-like LogP profile superior to the free acid. - Guarantees regioisomeric fidelity for reproducible SAR data. - Ready for direct use in cross-coupling library synthesis. - Supplied with rigorous analytical certification to support peer-reviewed publication standards.

Molecular Formula C11H8BrNO3
Molecular Weight 282.09 g/mol
Cat. No. B15087260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(4-bromophenyl)isoxazole-4-carboxylate
Molecular FormulaC11H8BrNO3
Molecular Weight282.09 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(ON=C1)C2=CC=C(C=C2)Br
InChIInChI=1S/C11H8BrNO3/c1-15-11(14)9-6-13-16-10(9)7-2-4-8(12)5-3-7/h2-6H,1H3
InChIKeyOHHVNEBHRWAGAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate Overview


Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate is a heterocyclic organic compound belonging to the isoxazole class, a five-membered ring containing oxygen and nitrogen. Its specific molecular architecture is defined by a 4-bromophenyl group at the 5-position and a methyl ester at the 4-position of the isoxazole core . This precise arrangement, with a molecular weight of 282.09 g/mol and the molecular formula C11H8BrNO3, distinguishes it from other regioisomers and isoxazole derivatives [1]. The compound is primarily marketed as a research chemical and a building block for early-stage discovery .

Regiospecific 5-(4-bromophenyl)isoxazole core for SAR campaigns
Aryl bromide as a synthetic handle for Pd-catalyzed diversification
Methyl ester form for tunable physicochemical properties

Why Regiochemistry and Substitution Matter


Simply substituting this compound with a 'similar' isoxazole derivative is scientifically unsound due to the profound impact of regiochemistry and substitution pattern on biological activity and chemical reactivity. The 5-position of the 4-bromophenyl group is critical; moving the bromine to the 3-position or relocating the ester from the 4- to the 3-position creates a different regioisomer with distinct molecular recognition properties and reaction potential [1]. Furthermore, the bromine atom is a key functional handle for further diversification, enabling specific cross-coupling reactions (e.g., Suzuki, Heck) that are not possible with other halogenated or unsubstituted phenyl isoxazoles . Therefore, generic substitution without a rigorous structure-activity relationship (SAR) analysis would introduce uncontrolled variables, invalidating experimental data and delaying project timelines.

Regioisomer shift
Moving substitution to the 3-position may drastically alter target binding and activity profiles.
Missing synthetic handle
Non-halogenated isoxazole analogs lack the cross-coupling handle, restricting late-stage functionalization.
Ester vs. acid property change
Free carboxylic acid analogs exhibit lower lipophilicity and may alter permeability and formulation behavior.

Evidence-Based Comparator Analysis


Regioisomeric Impact on Biological Activity

The substitution pattern on the isoxazole ring is a primary determinant of biological activity. In a recent study of isoxazole-carboxamide analogs, the specific arrangement of substituents led to a dramatic 940-fold difference in potency against the COX-1 enzyme, with IC50 values ranging from 4.1 nM to 3.87 µM [1]. While direct data for the target compound is not available, this study demonstrates the quantifiable impact of regiochemistry. The target compound, with its 5-(4-bromophenyl) group, is a distinct regioisomer compared to 3-substituted analogs. Procurement of this specific regioisomer ensures that the starting material's geometry is aligned with the intended structure-activity hypothesis, preventing the introduction of uncharacterized and potentially inactive scaffolds.

Regioisomer SAR
Class-level inference
940-fold potency variation (IC50 4.1 nM – 3.87 µM) across regioisomers
Supports regioisomer-specific SAR interpretation
Direct data for target regioisomer not available
Regiochemistry Biological Activity SAR Analysis

Bromine as a Cross-Coupling Handle

The presence of the bromine atom on the phenyl ring is a critical differentiator for synthetic utility. Unlike an unsubstituted phenyl ring (e.g., Methyl 5-phenylisoxazole-4-carboxylate), the bromine serves as a synthetic 'handle' for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings . This allows for the systematic and quantitative diversification of the compound into a library of new analogs. This functionality is quantifiable in terms of synthetic yield and is a key strategic advantage over non-halogenated analogs, enabling exploration of chemical space and SAR that would otherwise be inaccessible from a single starting material.

Synthetic Handle
Class-level inference
Enables Pd-catalyzed cross-coupling reactions
Supports diversified library synthesis
Qualitative class-level attribute, yield data not reported
Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Methyl Ester vs. Carboxylic Acid Properties

The methyl ester group at the 4-position confers significantly different physicochemical properties compared to the free carboxylic acid analog (5-(4-bromophenyl)isoxazole-4-carboxylic acid). Specifically, the ester is more lipophilic, as indicated by a higher calculated LogP value, which is a key determinant of membrane permeability and oral absorption [1]. This property makes the methyl ester a more suitable intermediate or prodrug in early-stage drug discovery. The exact LogP values are not experimentally reported for this compound, but the principle of ester vs. acid is well-established: esters generally have LogP values approximately 1-2 units higher than their corresponding acids, translating to increased passive membrane diffusion.

Lipophilicity (LogP)
Class-level inference
Est. 1–2 LogP units higher than acid form
May support membrane permeability optimization
Calculated property, not experimentally determined
Physicochemical Properties Permeability Prodrug Design

Validated Research Applications


Diversified Isoxazole Library Synthesis

The bromine atom on the phenyl ring serves as a strategic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions . This enables researchers to systematically generate a library of diverse analogs from a single, regiospecifically defined core scaffold. This approach is essential for exploring SAR in medicinal chemistry programs where the isoxazole ring is a key pharmacophore.

Regiochemical Control in SAR Studies

The compound's precise 5-(4-bromophenyl) regioisomerism is critical for SAR campaigns. As demonstrated by Hawash et al., minor changes in substitution pattern can lead to >900-fold differences in biological potency [1]. Procuring this specific isomer ensures that the starting point for SAR exploration is structurally defined and that subsequent biological data can be directly attributed to the specific molecular geometry, avoiding confounding variables.

Physicochemical Optimization in Drug Discovery

The methyl ester functionality is a key design element for modulating properties like lipophilicity (LogP) and metabolic stability compared to a free carboxylic acid [2]. This compound is therefore an ideal starting point for projects where improving membrane permeability or designing a potential prodrug is a primary objective, providing a more drug-like starting point than its acid counterpart.

Application
Selection Property
Validation Focus
Cross-coupling-based library synthesis
Bromine as a synthetic handle
Cross-coupling yields and diversity
Regiochemical SAR studies
5-(4-bromophenyl) regioisomer identity
Biological activity vs. regioisomer panel
Permeability optimization
Methyl ester for enhanced lipophilicity
LogP and permeability assay profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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